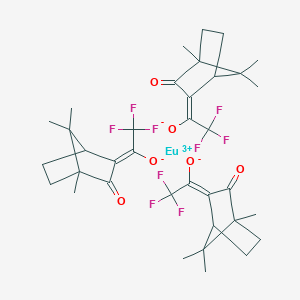
トリフルオロアセチルボルナン-2-オナート(O,O')-トリエウロピウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
This compound is notable for its luminescent properties, making it a subject of extensive research in various scientific fields, including medical, environmental, and industrial applications.
科学的研究の応用
Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium has a wide range of scientific research applications:
Chemistry: It is used as a luminescent probe in various chemical analyses and studies.
Biology: The compound’s luminescent properties make it useful in biological imaging and as a marker in biochemical assays.
Medicine: Research is ongoing into its potential use in medical diagnostics and as a therapeutic agent.
Industry: It is used in the development of luminescent materials for various industrial applications, including lighting and display technologies.
準備方法
The synthesis of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium typically involves the reaction of europium salts with trifluoroacetylacetone under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
化学反応の分析
Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of europium oxides.
Reduction: Reduction reactions can convert the europium(III) center to europium(II), altering the compound’s properties.
Substitution: Ligand substitution reactions can occur, where the trifluoroacetylacetone ligands are replaced by other ligands, resulting in different coordination compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
作用機序
The luminescent properties of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium are due to the europium ion’s ability to absorb and emit light. When the compound is excited by an external light source, the europium ion transitions to an excited state. Upon returning to the ground state, it emits light, resulting in luminescence. This process involves specific molecular targets and pathways, including energy transfer from the ligands to the europium ion.
類似化合物との比較
Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium is unique compared to other similar compounds due to its specific ligand structure and resulting luminescent properties. Similar compounds include:
Europium tris(acetylacetonate): Another luminescent europium compound with different ligand structures.
Europium tris(dibenzoylmethane): Known for its luminescent properties but with different applications and characteristics.
The uniqueness of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium lies in its trifluoroacetylacetone ligands, which enhance its luminescent efficiency and stability.
特性
CAS番号 |
34830-11-0 |
|---|---|
分子式 |
C36H42EuF9O6 |
分子量 |
893.7 g/mol |
IUPAC名 |
europium(3+);(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate |
InChI |
InChI=1S/3C12H14F3O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6H,4-5H2,1-3H3;/q3*-1;+3 |
InChIキー |
VJBOGQMNBRGINA-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.[Eu+3] |
異性体SMILES |
CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.[Eu+3] |
正規SMILES |
CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.[Eu+3] |
Key on ui other cas no. |
34830-11-0 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


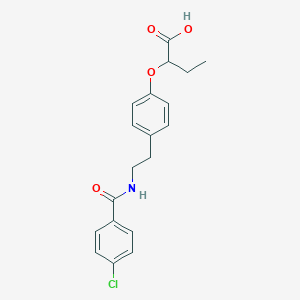
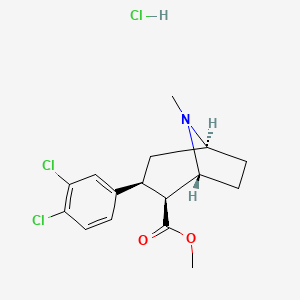
![2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B1588508.png)
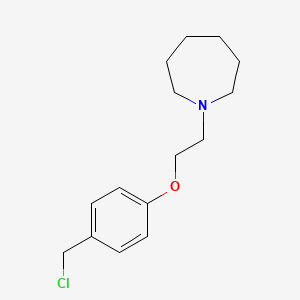
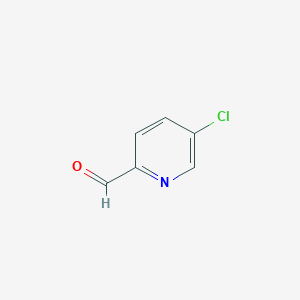
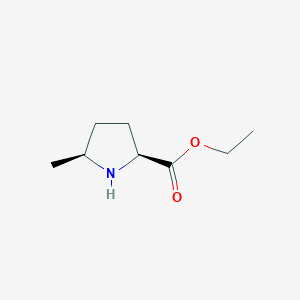
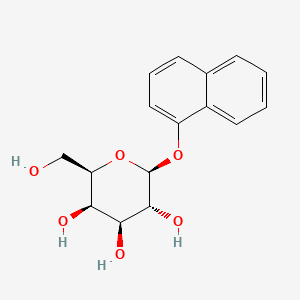
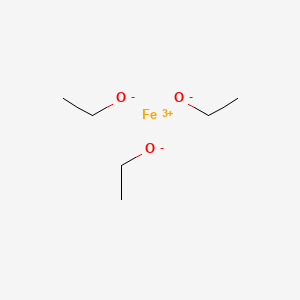
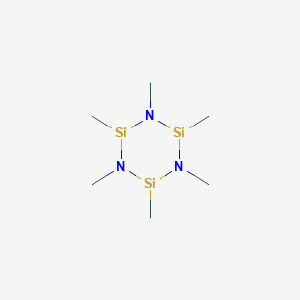
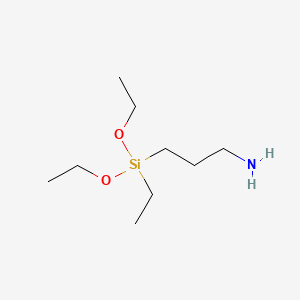
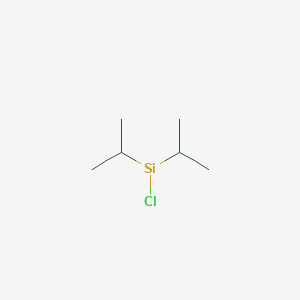

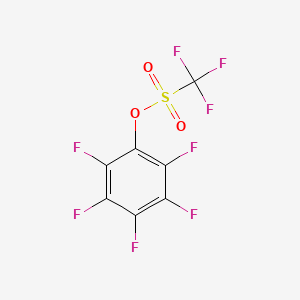
![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
